2-Pyridinemethanol,4-methyl-,1-oxide(6CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

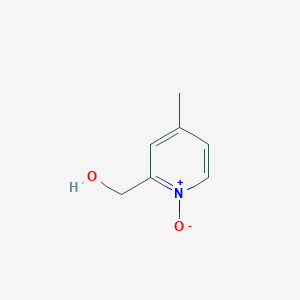

2-Pyridinemethanol,4-methyl-,1-oxide(6CI) is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, where the hydroxymethyl group is attached to the second position and a methyl group is attached to the fourth position, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide

准备方法

The synthesis of 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) typically involves the oxidation of 2-pyridinemethanol,4-methyl-. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial production methods may involve similar oxidation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of oxidizing agents and catalysts can vary depending on the desired purity and scale of production.

化学反应分析

2-Pyridinemethanol,4-methyl-,1-oxide(6CI) undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

2-Pyridinemethanol, 4-methyl-, 1-oxide (6CI) serves as an important intermediate in the synthesis of various pharmaceutical compounds:

- Antimicrobial Agents : The compound has shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Studies involving derivatives of this compound have demonstrated effective antimicrobial activity .

- Antidotes : It is utilized in the synthesis of organophosphorus compound antidotes like pralidoxime, which are critical for treating poisoning from certain pesticides and nerve agents .

- Blood Modifiers : The compound is also involved in the synthesis of medications that alter blood properties, contributing to its importance in pharmacology .

Agricultural Applications

In agriculture, derivatives of 2-Pyridinemethanol are used as precursors for pesticides and acaricides. The compound's role in synthesizing active ingredients for pest control highlights its utility in enhancing crop protection .

Industrial Applications

The versatility of 2-Pyridinemethanol extends to industrial applications:

- Photosensitive Materials : It is used in the production of nitrogen heterocyclic ring compounds that are important for color photographic materials. This application underscores its relevance in the field of imaging technology .

- Fine Chemicals : The compound is a key ingredient in the manufacture of various fine chemicals used across different industries due to its chemical stability and reactivity .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing novel derivatives from 2-Pyridinemethanol demonstrated significant antimicrobial efficacy. The synthesized compounds were tested using the disc diffusion method against various bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections .

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis process for 2-Pyridinemethanol highlighted improvements in yield and cost-effectiveness through adjustments in reaction conditions and catalyst choice. This study provides insights into scaling up production for industrial applications while maintaining environmental standards .

作用机制

The mechanism of action of 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as an inhibitor or activator of specific enzymes.

相似化合物的比较

Similar compounds to 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) include other pyridine N-oxides such as:

- 2-Pyridinemethanol,1-oxide

- 4-Methylpyridine N-oxide

- 2-Hydroxymethylpyridine

What sets 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) apart is the presence of both the hydroxymethyl and methyl groups, which can influence its reactivity and interactions compared to other pyridine N-oxides.

生物活性

2-Pyridinemethanol, 4-methyl-, 1-oxide (6CI), with the CAS number 102074-61-3, is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

Research has indicated that compounds similar to 2-Pyridinemethanol exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against a range of bacteria and fungi, suggesting potential use in treating infections .

- Antioxidant Properties : Pyridine derivatives are often studied for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

- Cytotoxic Effects : Some studies suggest that certain pyridine derivatives can induce cytotoxicity in cancer cell lines, making them candidates for further investigation in cancer therapy .

The biological activity of 2-Pyridinemethanol may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways or signaling cascades critical for cell survival and proliferation .

- Receptor Modulation : Some studies indicate that these compounds can interact with various receptors in the body, potentially modulating physiological responses such as inflammation and pain .

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial activity of various pyridine derivatives found that compounds similar to 2-Pyridinemethanol exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising alternative for infection treatment .

- Antioxidant Activity : In vitro assays measuring the radical scavenging activity of several pyridine derivatives showed that 2-Pyridinemethanol had a notable capacity to neutralize DPPH radicals, suggesting its potential application in formulations aimed at reducing oxidative damage .

- Cytotoxicity in Cancer Models : Research involving human cancer cell lines demonstrated that certain derivatives of pyridine, including those related to 2-Pyridinemethanol, induced apoptosis through the activation of caspase pathways. This suggests their potential utility in developing anticancer agents .

Data Summary

属性

IUPAC Name |

(4-methyl-1-oxidopyridin-1-ium-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKFEIROIPPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-61-3 |

Source

|

| Record name | 2-Pyridinemethanol, 4-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102074-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。